molecular formula C17H23N3O2S B2815431 N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1280886-79-4

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2815431
CAS RN: 1280886-79-4
M. Wt: 333.45
InChI Key: PJXQFKOXAZJHGG-UHFFFAOYSA-N
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Description

“N-[2-(Furan-2-yl)ethyl]acetamide” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

There’s a paper that discusses the synthesis of amides and esters containing furan rings under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Molecular Structure Analysis

The crystal structure of “N-(pyridin-2-ylmethyl)furan-2-carboxamide” was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .


Physical And Chemical Properties Analysis

“N-[2-(Furan-2-yl)ethyl]acetamide” is a solid compound . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Amplification of Antibiotics

One notable application of compounds structurally related to N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is their ability to amplify the effects of antibiotics. For instance, derivatives of pyridinylpyrimidines, featuring furan as a substituent, have demonstrated activity as amplifiers of phleomycin against Escherichia coli. This suggests that similar compounds could enhance antibiotic efficacy, presenting a potential avenue for overcoming bacterial resistance (Brown & Cowden, 1982).

Furan Ring Opening in Acidic Media

Research into the behavior of furan-containing carboxamides in acidic media has led to the discovery of novel heterocyclic systems. Acid-catalyzed transformations have been explored, with furan ring opening and recyclization processes yielding derivatives of new fused systems. This demonstrates the compound's role in synthesizing novel heterocyclic structures with potential applications in drug development and materials science (Stroganova, Vasilin, & Krapivin, 2016).

Antiprotozoal Agents

Derivatives of furan-containing compounds have shown promise as antiprotozoal agents. Specific modifications to these molecules have resulted in compounds with strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. Such findings indicate their potential in developing new treatments for protozoal infections (Ismail et al., 2004).

Antimicrobial Activity

Another interesting aspect of furan-containing carboxamides is their antimicrobial activity. Compounds with the furan moiety have been synthesized and tested for their ability to inhibit the growth of various pathogens. These studies contribute to the search for new antimicrobial agents, which is particularly relevant in the face of rising antibiotic resistance (Ravindra, Vagdevi, & Vaidya, 2008).

Furan-Containing Ligands for Metal Complexation

The synthesis and evaluation of furan-containing organic ligands for metal complexation have been explored. These ligands show potential for creating metal complexes with varied applications, from catalysis to the development of new materials. The antimicrobial activities of these complexes have also been assessed, indicating the versatility of furan-containing compounds in both coordination chemistry and biological applications (Patel, 2020).

Safety and Hazards

“N-[2-(Furan-2-yl)ethyl]acetamide” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302 - H319 . Precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-20(5-2)14(15-9-7-11-22-15)12-19-16(21)13-8-6-10-18-17(13)23-3/h6-11,14H,4-5,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQFKOXAZJHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

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